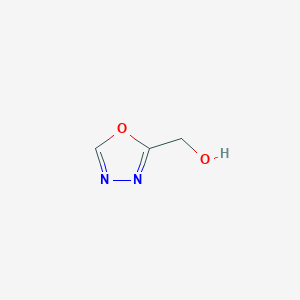

(1,3,4-Oxadiazol-2-yl)methanol

Description

Historical Context and Significance of Oxadiazole Systems in Organic Chemistry

The exploration of oxadiazole derivatives dates back to the late 19th century. However, it was in the mid-20th century that the pharmacological potential of 1,3,4-oxadiazoles began to gain significant attention. A pivotal moment in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives was Ainsworth's thermolysis of ethylformate formyl hydrazine (B178648) in 1965. By the 1980s, these heterocyclic compounds were recognized as bioisosteres for esters and amides, offering a solution to the metabolic instability often seen in drug candidates.

The 1,3,4-oxadiazole core is a versatile scaffold in medicinal chemistry. rroij.comnih.gov Its derivatives are known to exhibit a wide array of biological activities. auctoresonline.orgresearchgate.netnih.gov This has made the 1,3,4-oxadiazole ring a subject of intense research for the development of new therapeutic agents. nih.govresearchgate.net The synthesis of compounds containing this ring system is a key focus for chemists aiming to create novel molecules with diverse applications. mdpi.comarabjchem.orgtandfonline.com

Structural Features and Isomerism of Oxadiazoles (B1248032)

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen atom and two nitrogen atoms. rroij.comencyclopedia.pub They exist in four isomeric forms, distinguished by the positions of the nitrogen atoms in the ring: 1,2,3-oxadiazole (B8650194), 1,2,4-oxadiazole (B8745197), 1,2,5-oxadiazole, and 1,3,4-oxadiazole. encyclopedia.pubwikipedia.orgnih.gov

Of these isomers, the 1,2,3-oxadiazole is unstable and tends to open to its diazoketone tautomer. wikipedia.orgnih.gov The 1,2,4- and 1,3,4-isomers are the most commonly studied and utilized in various applications. encyclopedia.pubmdpi.com The 1,3,4-oxadiazole isomer is noted for its thermal stability, which is enhanced by substitution, particularly with aryl groups. rroij.com The parent 1,3,4-oxadiazole is a liquid with a boiling point of 150°C and is soluble in water. chemicalbook.com

The structure of the 1,3,4-oxadiazole ring is planar and aromatic. chemicalbook.comvulcanchem.com The presence of two electronegative nitrogen atoms makes the ring electron-deficient, which influences its chemical reactivity. chemicalbook.comvulcanchem.com This electron deficiency makes electrophilic substitution on the carbon atoms of the ring difficult. chemicalbook.com

Table 1: Isomers of Oxadiazole

| Isomer | Stability | Key Features |

|---|---|---|

| 1,2,3-Oxadiazole | Unstable | Tends to ring-open to a diazoketone tautomer. wikipedia.org |

| 1,2,4-Oxadiazole | Stable | Appears in various pharmaceutical drugs. wikipedia.org |

| 1,2,5-Oxadiazole | Stable | Also known as furazan; found in some drugs. wikipedia.org |

| 1,3,4-Oxadiazole | Stable | Thermally stable and widely used in medicinal chemistry. rroij.comwikipedia.org |

Academic Relevance of the (1,3,4-Oxadiazol-2-yl)methanol Moiety in Contemporary Chemical Research

The this compound moiety is a significant building block in the synthesis of more complex molecules. For instance, derivatives such as (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol have been synthesized and evaluated for their biological activities. auctoresonline.org The synthesis of these types of compounds can be achieved through one-pot reactions under mild conditions. auctoresonline.org

Research has shown that the this compound structure and its derivatives are of interest in various fields. For example, {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol has been studied for its potential applications in materials science due to the electron-transporting properties of the 1,3,4-oxadiazole unit. iucr.org The crystal structure of such compounds often reveals intermolecular hydrogen bonds, which can influence their physical properties. iucr.org

The hydroxyl group in this compound can be a site for further chemical modifications, such as oxidation to form an aldehyde or a carboxylic acid. This reactivity allows for the creation of a diverse library of compounds for further investigation. The synthesis of various 1,3,4-oxadiazole derivatives often involves the cyclization of hydrazides. nih.gov

Table 2: Selected Research on this compound Derivatives

| Derivative | Research Focus | Key Finding | Reference |

|---|---|---|---|

| (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol | Antibacterial Activity | Exhibited significant activity against methicillin-resistant Staphylococcus aureus. | auctoresonline.org |

| {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol | Materials Science | The 1,3,4-oxadiazole ring is nearly coplanar with adjacent benzene (B151609) rings, forming chains via hydrogen bonds. | iucr.org |

| 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-ones | Anticancer Activity | Some derivatives showed cisplatin (B142131) sensitization activity against certain cancer cell lines. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,3,4-oxadiazol-2-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2/c6-1-3-5-4-2-7-3/h2,6H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVNVDTWWMOZCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(O1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934983-06-8 | |

| Record name | 1,3,4-oxadiazol-2-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3,4 Oxadiazol 2 Yl Methanol and Its Analogs

General Principles for 1,3,4-Oxadiazole (B1194373) Ring Formation

The construction of the 1,3,4-oxadiazole ring system can be achieved through several reliable synthetic routes. These methods generally involve the formation of a key N,N'-diacylhydrazine intermediate, which then undergoes cyclodehydration, or the oxidative cyclization of acylhydrazones.

Cyclization Reactions of Acid Hydrazides with Carboxylic Acid Derivatives

A widely employed and versatile method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the reaction of acid hydrazides with various carboxylic acid derivatives, such as acid chlorides or the carboxylic acids themselves. nih.gov This approach typically proceeds through the formation of a 1,2-diacylhydrazine intermediate, which is then cyclized using a dehydrating agent. mdpi.com Common dehydrating agents include phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), and polyphosphoric acid (PPA). nih.govoaji.net For instance, the reaction of an aroylhydrazine with an aromatic carboxylic acid in the presence of POCl3 is a standard procedure for obtaining 2,5-diaryl-1,3,4-oxadiazoles. researchgate.netnih.gov

The choice of the carboxylic acid derivative and the dehydrating agent can be tailored to the specific substrates and desired reaction conditions. For example, using acid chlorides often allows for milder reaction conditions compared to using carboxylic acids directly, which may require higher temperatures.

Direct Cyclization of Diacylhydrazines using Dehydrating Agents

The direct cyclodehydration of pre-formed 1,2-diacylhydrazines is a fundamental and frequently used method for synthesizing 1,3,4-oxadiazoles. mdpi.com This two-step approach, which involves the initial formation and isolation of the diacylhydrazine followed by cyclization, offers a high degree of control over the final product. biointerfaceresearch.com A wide array of dehydrating agents can be utilized for this transformation, with the selection often depending on the stability of the starting materials and the desired reaction efficiency.

Commonly used dehydrating agents include:

Phosphorus Oxychloride (POCl₃) : A powerful and widely used reagent for this cyclization. nih.govmdpi.com

Thionyl Chloride (SOCl₂) : Another effective dehydrating agent for this purpose. mdpi.commdpi.com

Polyphosphoric Acid (PPA) : Often used for its strong dehydrating and acidic properties. nih.govmdpi.com

Phosphorus Pentoxide (P₂O₅) : A very strong dehydrating agent, sometimes used in toluene. mdpi.com

Triflic Anhydride : A highly reactive reagent for cyclodehydration. nih.gov

Burgess Reagent : A milder alternative for cyclization. mdpi.com

The reaction conditions, such as temperature and solvent, are optimized based on the specific diacylhydrazine and the chosen dehydrating agent to achieve high yields of the desired 1,3,4-oxadiazole.

One-Pot Reaction Strategies for Oxadiazole Construction

To improve efficiency and simplify synthetic procedures, one-pot strategies for the construction of the 1,3,4-oxadiazole ring have been developed. These methods avoid the isolation of intermediates, such as diacylhydrazines, thereby reducing reaction time and purification steps.

Several one-pot approaches have been reported:

Condensation of Hydrazides with Carboxylic Acids : This can be achieved using a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by a dehydrating agent such as triphenylphosphine (B44618). mdpi.com Another approach involves using a coupling agent like HATU and a dehydrating agent like the Burgess reagent. researchgate.net

Oxidative Cyclization of N-Acylhydrazones : N-acylhydrazones, formed in situ from the condensation of an acid hydrazide and an aldehyde, can undergo oxidative cyclization to yield 1,3,4-oxadiazoles. rsc.org A variety of oxidizing agents can be employed, including cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), bromine, potassium permanganate (B83412), and hypervalent iodine reagents. mdpi.commdpi.comrsc.org

Copper-Catalyzed Dual Oxidation : A protocol has been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from arylacetic acids and hydrazides via a copper-catalyzed dual oxidation process under an oxygen atmosphere. acs.org

These one-pot methods offer significant advantages in terms of operational simplicity and are often more environmentally friendly due to reduced solvent usage and waste generation.

Specific Synthetic Routes to the (1,3,4-Oxadiazol-2-yl)methanol Core

The synthesis of the this compound core requires specific strategies that incorporate a hydroxymethyl group at the 2-position of the oxadiazole ring.

Approaches Involving Glycolic Acid Derivatives and Analogous Precursors

A direct and effective method for the synthesis of this compound and its analogs involves the use of glycolic acid or its derivatives as a key precursor. For instance, the synthesis of (5-mercapto-1,3,4-oxadiazol-2-yl)methanol has been achieved starting from ethyl glycolate (B3277807). nih.gov The process involves the acylation of a suitable hydrazine (B178648) derivative with the glycolate ester, followed by cyclization to form the 1,3,4-oxadiazole ring bearing the hydroxymethyl group. nih.gov

A specific example is the reaction of isopropyl hydrazine with methyl glycolate to produce N'-isopropyl-2-hydroxyacetohydrazide. Subsequent cyclodehydration of this intermediate using a dehydrating agent like phosphorus oxychloride (POCl₃) yields the desired (5-isopropyl-1,3,4-oxadiazol-2-yl)methanol.

Polyphosphoric Acid (PPA) Mediated Condensations in this compound Synthesis

Polyphosphoric acid (PPA) is a highly effective reagent for mediating the condensation and cyclization reactions required for the synthesis of 1,3,4-oxadiazole derivatives. researchgate.net Its strong dehydrating and acidic properties facilitate the formation of the oxadiazole ring from acid hydrazides and carboxylic acids. nih.govresearchgate.net PPA can be particularly useful in the synthesis of the this compound core, especially when starting from precursors that require robust dehydrating conditions for cyclization.

For example, the polycondensation of aromatic dicarboxylic acids and hydrazine sulfate (B86663) in PPA at high temperatures is a known method for producing poly(1,3,4-oxadiazole)s. researchgate.net A similar principle can be applied to the synthesis of smaller molecules. A novel methodology has been reported for the synthesis of non-symmetrically substituted 1,3,4-oxadiazoles through a PPA-assisted activation of nitroalkanes towards nucleophilic attack by acylhydrazides. rsc.org This highlights the versatility of PPA in promoting reactions that lead to the formation of the 1,3,4-oxadiazole ring system.

Oxidative Cyclization Pathways for Substituted this compound Derivatives

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is frequently accomplished through the oxidative cyclization of N-acylhydrazones. tandfonline.commpg.de This method is a cornerstone in the construction of the 1,3,4-oxadiazole core and involves the intramolecular formation of the oxadiazole ring from an appropriate N-acylhydrazone precursor in the presence of an oxidizing agent. nih.gov A variety of oxidants have been successfully employed for this transformation, ranging from classic reagents to more modern, catalyzed systems.

Commonly used oxidizing agents include potassium permanganate, lead dioxide, and hypervalent iodine reagents. tandfonline.commdpi.com For instance, the reaction of N'-arylidene acetohydrazides in the presence of a hypervalent iodine compound can yield substituted 1,3,4-oxadiazoles in good yields. organic-chemistry.org Similarly, reagents like chloramine-T have been effectively used for the oxidative cyclization of N-acylhydrazones, sometimes under microwave irradiation to accelerate the reaction. mdpi.com Copper(II) triflate (Cu(OTf)₂) has also been reported as a catalyst for this type of cyclization. mdpi.com

More recent developments have focused on transition-metal-free approaches. One such method employs molecular iodine in the presence of potassium carbonate to mediate the oxidative cyclization of acylhydrazones. organic-chemistry.org This system is efficient and scalable for producing both symmetrical and asymmetrical 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org Furthermore, a simple and efficient cationic Fe(III)/TEMPO-catalyzed system, using molecular oxygen as the oxidant, has been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives from aroyl hydrazones. organic-chemistry.org

The general pathway involves the initial condensation of an acid hydrazide with an aldehyde to form the N-acylhydrazone intermediate. Subsequent treatment with an oxidizing agent facilitates the cyclization and aromatization to the stable 1,3,4-oxadiazole ring. mdpi.com The versatility of this method allows for a wide range of substituents on the final oxadiazole product, depending on the choice of the starting aldehyde and acid hydrazide.

Table 1: Examples of Oxidizing Agents in the Synthesis of 1,3,4-Oxadiazole Derivatives

| Oxidizing System | Substrate | Key Features | Reference |

|---|---|---|---|

| Iodine (I₂) / K₂CO₃ | Acylhydrazones | Transition-metal-free, scalable. | organic-chemistry.org |

| Chloramine-T | N-acylhydrazones | Can be combined with microwave irradiation for faster reaction. | mdpi.com |

| Fe(III)/TEMPO / O₂ | Aroyl hydrazones | Uses oxygen as the final oxidant, good functional group tolerance. | organic-chemistry.org |

| Potassium Iodate (KIO₃) | Acylthiosemicarbazides | Used for synthesizing 2-acylamino-1,3,4-oxadiazoles in water. | nih.gov |

| Visible-Light / Carbon Nitride Photocatalyst | N-acylhydrazones | Heterogeneous photocatalysis, uses elemental sulfur as an electron scavenger. | mpg.de |

Reactions Employing N-Isocyanoiminotriphenylphosphorane for Direct Functionalization

A highly efficient and versatile method for synthesizing 1,3,4-oxadiazole derivatives involves the use of N-isocyanoiminotriphenylphosphorane (NIITP). nih.govresearchgate.net This reagent facilitates the direct construction of the oxadiazole ring from a variety of starting materials under mild conditions.

One of the most common applications of NIITP is its reaction with carboxylic acids. The reaction proceeds smoothly at room temperature to produce 2-substituted-1,3,4-oxadiazoles in high yields, with triphenylphosphine oxide as the only byproduct. researchgate.netnih.gov This approach avoids the need for harsh dehydrating agents often required in other methods. researchgate.net The reaction has been shown to tolerate a wide range of functional groups on the carboxylic acid, including (hetero)aryl, alkyl, and alkenyl moieties. nih.govacs.org

Furthermore, NIITP can participate in three-component reactions. For example, the one-pot reaction of N-isocyanoiminotriphenylphosphorane, a carboxylic acid derivative, and an aldehyde (like 2-pyridinecarboxaldehyde) at room temperature can produce functionalized this compound derivatives. auctoresonline.org A specific example is the synthesis of (5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol, which was achieved in a 74% yield. auctoresonline.org This demonstrates a direct pathway to the core structure of interest.

The general mechanism involves proton exchange between the carboxylic acid and NIITP, followed by an intramolecular aza-Wittig type reaction to form the heterocyclic ring. researchgate.net This methodology has been extended to one-pot synthesis-functionalization strategies. For instance, a 1,3,4-oxadiazole can be formed in situ from a carboxylic acid and NIITP, and then subsequently arylated in a second step using a copper-catalyzed coupling with an aryl iodide. nih.govacs.org This streamlined process allows for the rapid generation of diverse 2,5-disubstituted 1,3,4-oxadiazoles from simple feedstocks. nih.gov

Table 2: Synthesis of this compound Analogs using N-Isocyanoiminotriphenylphosphorane

| Reactants | Product | Yield | Conditions | Reference |

|---|---|---|---|---|

| N-isocyanoiminotriphenylphosphorane, 3-Fluorobenzoic acid, 2-Pyridinecarboxaldehyde | (5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol | 74% | CH₃CN, Room Temperature | auctoresonline.org |

| N-isocyanoiminotriphenylphosphorane, 4-Fluorobenzoic acid, 2-Pyridinecarboxaldehyde | (5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol | 71% | CH₃CN, Room Temperature | auctoresonline.org |

Green Chemistry Approaches in the Synthesis of this compound Structures

In recent years, significant effort has been directed towards developing environmentally benign or "green" synthetic methodologies for 1,3,4-oxadiazole derivatives to minimize waste and avoid hazardous reagents. nih.gov These approaches focus on principles such as the use of non-toxic catalysts, renewable substrates, mild reaction conditions, and alternative energy sources. nih.gov

Microwave-assisted synthesis has emerged as a prominent green technique. researchgate.net For example, the cyclization of N-acylhydrazones to form 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazoles can be accomplished in minutes under microwave irradiation, a significant improvement over hours required for conventional heating. mdpi.com Similarly, the synthesis of 5-((1H-benzimidazol-2-ylthio)methyl)-1,3,4-oxadiazole-2(3H)-thione from 2-(1H-benzimidazol-2-ylthio)acetohydrazide and carbon disulfide saw a dramatic reduction in reaction time from 14-16 hours to just 4 minutes with a significant yield increase when switching from conventional heating to microwave irradiation. rasayanjournal.co.in

Solvent-free synthesis using grinding, a form of mechanochemistry, represents another important green strategy. researchgate.net An eco-friendly and efficient synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been described where aryl hydrazides and aryl aldehydes are ground together in a mortar with a catalytic amount of molecular iodine. tandfonline.com This method avoids the use of organic solvents entirely and does not require the prior isolation of the N-acylhydrazone intermediate. tandfonline.com

The use of visible-light photocatalysis is also a growing area in green synthesis. mpg.de Potassium poly(heptazine imide), a type of carbon nitride, has been used as a heterogeneous and recyclable photocatalyst for the oxidative cyclization of N-acylhydrazones. This method operates under visible light and uses elemental sulfur as an inexpensive and selective electron scavenger, avoiding the stoichiometric waste associated with many traditional oxidants. mpg.de Ultrasound has also been employed as an energy-efficient method for promoting the synthesis of 1,3,4-oxadiazole derivatives, often leading to higher yields and shorter reaction times compared to conventional methods. researchgate.netmdpi.com These green approaches offer scalable, cost-effective, and environmentally responsible alternatives for the synthesis of this compound and its related structures. nih.gov

Table 3: Overview of Green Synthesis Techniques for 1,3,4-Oxadiazoles

| Green Technique | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Cyclization of N-acylhydrazones; Mannich reactions | Reduced reaction times, higher yields, energy efficiency. | mdpi.comrasayanjournal.co.in |

| Grinding (Mechanochemistry) | Oxidative cyclization of aryl hydrazides and aldehydes | Solvent-free, simple, avoids isolation of intermediates. | tandfonline.comresearchgate.net |

| Visible-Light Photocatalysis | Oxidative cyclization of N-acylhydrazones | Uses a renewable energy source, employs a recyclable heterogeneous catalyst. | mpg.de |

| Ultrasound Irradiation | Synthesis from benzoic acid derivatives and NIITP | Energy conservation, minimization of waste, improved yields. | researchgate.netmdpi.com |

Chemical Reactivity and Derivatization Strategies for 1,3,4 Oxadiazol 2 Yl Methanol

Transformations of the Hydroxymethyl Functional Group in (1,3,4-Oxadiazol-2-yl)methanol

The hydroxymethyl group attached to the C2 position of the 1,3,4-oxadiazole (B1194373) ring is a primary site for chemical modification, enabling access to a variety of derivatives through oxidation, esterification, and etherification reactions.

Oxidation Reactions to Carbonyl and Carboxyl Derivatives

The primary alcohol of this compound can be oxidized to yield the corresponding aldehyde or carboxylic acid derivatives. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation. Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) can be employed for these transformations. For instance, controlled oxidation can yield the 1,3,4-oxadiazole-2-carbaldehyde, a key intermediate for further reactions, while more vigorous oxidation can produce 1,3,4-oxadiazole-2-carboxylic acid.

Table 1: Oxidation Reactions of this compound Analogs

| Starting Material | Oxidizing Agent | Product | Reference |

| (5-Isopropyl-1,3,4-oxadiazol-2-yl)methanol | Potassium Permanganate (KMnO4) | 5-Isopropyl-1,3,4-oxadiazole-2-carboxylic acid | |

| (5-Isopropyl-1,3,4-oxadiazol-2-yl)methanol | Chromium Trioxide (CrO3) | 5-Isopropyl-1,3,4-oxadiazole-2-carbaldehyde |

This table is generated based on analogous reactions described for substituted this compound derivatives.

Esterification and Etherification of the Hydroxyl Moiety

The hydroxyl group of this compound readily undergoes esterification with various carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. nih.gov This reaction is a common strategy to introduce a wide array of functional groups, thereby altering the molecule's lipophilicity and other physicochemical properties. For example, reaction with sulfonyl chlorides or carboxyl chlorides can yield sulfonate or carboxylate esters, respectively. nih.gov

Similarly, etherification reactions can be performed to introduce alkyl or aryl ether linkages. These reactions typically involve the deprotonation of the hydroxyl group with a base, followed by nucleophilic substitution with an appropriate alkyl or aryl halide.

Table 2: Esterification of this compound Derivatives

| Reactant 1 | Reactant 2 | Product | Reference |

| (5-(methylthio)-1,3,4-oxadiazol-2-yl)methanol | Benzenesulfonyl chloride | (5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl benzenesulfonate | nih.gov |

| (5-(methylthio)-1,3,4-oxadiazol-2-yl)methanol | 4-Chlorobenzenesulfonyl chloride | (5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl 4-chlorobenzenesulfonate | nih.gov |

| (5-(methylthio)-1,3,4-oxadiazol-2-yl)methanol | 4-(Trifluoromethyl)benzenesulfonyl chloride | (5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl 4-(trifluoromethyl)benzenesulfonate | nih.gov |

Modifications of the 1,3,4-Oxadiazole Ring System within this compound Architectures

The 1,3,4-oxadiazole ring itself, while aromatic and relatively stable, can undergo specific modifications, including substitution and reduction, although these transformations can be challenging.

Substitution Reactions on the Heterocyclic Core

Direct electrophilic substitution on the carbon atoms of the 1,3,4-oxadiazole ring is difficult due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the ring. globalresearchonline.netchemicalbook.com Electrophilic attack, if it occurs, tends to happen at the nitrogen atoms. globalresearchonline.netrsc.org However, nucleophilic substitution is possible, particularly if a suitable leaving group is present on the ring. globalresearchonline.netthieme-connect.de For instance, halogen-substituted oxadiazoles (B1248032) can react with nucleophiles to replace the halogen atom. globalresearchonline.netmdpi.com

Ring Reduction Methodologies and their Scope

The 1,3,4-oxadiazole ring can be susceptible to reduction under certain conditions, which may lead to ring opening. mdpi.com For example, the reduction of 2-hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole with ethanol (B145695) led to the opening of the oxadiazole ring to form an acyclic benzohydrazide (B10538) derivative. mdpi.com The stability of the ring can be influenced by the substituents attached to it. Strong reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) may be used, but the outcome can be complex, often resulting in ring cleavage rather than simple reduction of the heterocyclic core. Studies on the drug Raltegravir, which contains a 1,3,4-oxadiazole ring, have shown that the ring can be cleaved under acidic or basic conditions through hydrolysis. oup.comnih.gov

Introduction of Diverse Functionalities via Derivatization of this compound

The derivatization of this compound serves as a powerful tool to introduce a vast range of chemical functionalities, enabling the synthesis of compounds with tailored properties. The previously mentioned reactions on the hydroxymethyl group are primary examples of this. Esterification, for instance, allows for the incorporation of various substituted aryl and alkyl groups. nih.gov

Furthermore, the synthesis of this compound itself often starts from precursors that can be readily modified. A common synthetic route involves the cyclization of diacylhydrazines. nih.gov By varying the starting carboxylic acids and hydrazides, a wide variety of substituents can be introduced at the C5 position of the oxadiazole ring, complementary to the hydroxymethyl group at the C2 position. This modular approach allows for the systematic exploration of structure-activity relationships in medicinal chemistry and materials science.

For example, starting with ethyl glycolate (B3277807), one can synthesize (5-mercapto-1,3,4-oxadiazol-2-yl)methanol. nih.gov The mercapto group can then be alkylated to introduce various thioether functionalities, which can be further functionalized. nih.gov This highlights the strategic importance of this compound as a building block for more complex molecules.

Thioether and Carbothioate Analogues from Mercapto-Intermediates

A primary strategy for derivatizing the this compound scaffold involves the conversion of a precursor acid hydrazide into a 5-mercapto-1,3,4-oxadiazole intermediate. This is typically achieved by reacting the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide (B78521). nih.govresearchgate.netthaiscience.info The resulting 5-mercapto-1,3,4-oxadiazole exists in a thiol-thione tautomeric equilibrium, which influences its subsequent reactions. beilstein-journals.org

The mercapto group is a potent nucleophile, readily undergoing S-alkylation to form a wide range of thioether derivatives. For instance, (5-mercapto-1,3,4-oxadiazol-2-yl)methanol can be converted into its corresponding thioether derivatives via thioetherification with various alkyl halides (R-I or R-Br). nih.govimpactfactor.org This reaction provides a straightforward method to append different side chains to the oxadiazole core, often with the goal of modulating biological activity. nih.gov Research has shown the synthesis of numerous thioether derivatives by reacting 5-substituted-2-mercapto-1,3,4-oxadiazoles with reagents like ethyl chloroacetate (B1199739) or benzyl (B1604629) bromide. impactfactor.orguobaghdad.edu.iq

In one study, the key intermediate (5-mercapto-1,3,4-oxadiazol-2-yl)methanol was first synthesized and then converted to a thioether by reaction with an alkyl iodide. nih.gov The hydroxyl group of the resulting thioether was then esterified with various sulfonyl or carboxyl chlorides to produce the final products. nih.gov

| Compound ID | R1 Group | R2 Group | Final Product Name | Yield (%) | Melting Point (°C) |

| 4a-1 | Methyl | Benzenesulfonyl | (5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl benzenesulfonate | 80.5 | 54-55 |

| 4a-4 | Methyl | 4-Bromobenzenesulfonyl | (5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl 4-bromobenzenesulfonate | 76.5 | 79-80 |

| 4a-5 | Methyl | 4-Methoxybenzenesulfonyl | (5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl 4-methoxybenzenesulfonate | 66.5 | 63-64 |

This table presents data on thioether derivatives synthesized from (5-mercapto-1,3,4-oxadiazol-2-yl)methanol, followed by esterification. nih.gov

Similarly, carbothioate analogues can be synthesized from 5-substituted-1,3,4-oxadiazole-2-thiols. An alkylation reaction on the sulfur atom of the thiol leads to the formation of S-substituted-1,3,4-oxadiazol-2-yl carbothioates. kaznu.kz For example, S-5-phenyl-1,3,4-oxadiazol-2-yl O-propyl carbonothioate (B8497899) was synthesized via the alkylation of 5-phenyl-1,3,4-oxadiazole-2-thiol. kaznu.kz

Azo Linkage Formation for Extended Conjugated Systems

The 1,3,4-oxadiazole ring can be incorporated into extended conjugated systems through the formation of azo linkages (–N=N–). These systems are of significant interest as dyes and functional materials. mdpi.com The synthetic strategy typically involves the preparation of an aniline-substituted oxadiazole precursor, which can then undergo diazotization and subsequent coupling with an electron-rich aromatic compound. mdpi.com

The synthesis starts with the creation of 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles. mdpi.com The nitro group is then selectively reduced to an amino group to yield 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines. mdpi.com This reduction can be effectively carried out using a sodium borohydride-tin(II) chloride dihydrate system. mdpi.com The resulting aniline (B41778) derivative is the key precursor for the azo coupling reaction.

The diazotization of the 4-(5-alkyl-1,3,4-oxadiazol-2-yl)aniline is performed to generate a diazonium salt. This reactive intermediate is then coupled with aromatic compounds such as phenol, resorcinol, or N,N-dimethylaniline to produce the final azo dyes containing the 1,3,4-oxadiazole scaffold. mdpi.com

| Compound ID | Alkyl Group (R) | Coupling Component | Final Product Name |

| 8a | Methyl | Phenol | 4-((4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)diazenyl)phenol |

| 9a | Methyl | Resorcinol | 4-((4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)diazenyl)benzene-1,3-diol |

| 10a | Methyl | N,N-dimethylaniline | N,N-dimethyl-4-((4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)diazenyl)aniline |

This table showcases examples of azo dyes synthesized from 4-(5-alkyl-1,3,4-oxadiazol-2-yl)aniline precursors. mdpi.com

Thioglycoside Conjugation Strategies

Conjugating carbohydrate moieties to heterocyclic scaffolds is a widely used strategy in drug discovery. For the 1,3,4-oxadiazole core, thioglycosides can be synthesized by coupling a 5-substituted-1,3,4-oxadiazole-2-thione with an activated sugar. scirp.orgresearchgate.net This reaction forms an S-glycosidic bond, linking the sugar to the oxadiazole ring via a sulfur atom. scirp.org

The process involves treating the 5-heteroaryl-1,3,4-oxadiazole-2-thione with a base, such as sodium hydride (NaH), in a solvent like dimethylformamide (DMF) to generate a thiolate anion. scirp.org This nucleophile then reacts with an activated sugar, which can be a cyclic or acyclic sugar analogue containing a good leaving group, to form the desired thioglycoside. scirp.orgresearchgate.net The formation of S-glycosides over N-glycosides is confirmed through spectroscopic methods, which show the absence of a C=S signal and the presence of signals characteristic of the S-linked sugar. researchgate.net

| Starting Thione | Activated Sugar | Product Type |

| 5-heteroaryl-1,3,4-oxadiazole-2-thione | Activated cyclic sugar | Cyclic thioglycoside |

| 5-heteroaryl-1,3,4-oxadiazole-2-thione | Chloromethyl methylthioether | Acyclic thioglycoside |

| 5-heteroaryl-1,3,4-oxadiazole-2-thione | Chloromethyl ethyl ether | Acyclic thioglycoside |

This table illustrates the general strategy for synthesizing both cyclic and acyclic 1,3,4-oxadiazole-2-thioglycosides. scirp.orgresearchgate.net

Other Strategic Derivatizations for Advanced Scaffold Development

Beyond the formation of thioethers and glycosides, the this compound scaffold and its mercapto-intermediates can undergo various other transformations to generate advanced molecular structures.

Esterification: The primary hydroxyl group in this compound and its derivatives is available for esterification. For example, (5-(methylthio)-1,3,4-oxadiazol-2-yl)methanol has been reacted with various sulfonyl chlorides (R-SO₂Cl) and carboxyl chlorides (R-COCl) to introduce sulfonate and carboxylate moieties, respectively. nih.gov This strategy has been used to synthesize compounds with potential applications in agriculture. nih.gov

N-Alkylation: Due to thiol-thione tautomerism, the reaction of 2-mercapto-1,3,4-oxadiazoles does not always occur at the sulfur atom. beilstein-journals.org In some cases, particularly in acid-catalyzed reactions, alkylation can proceed at a nitrogen atom of the heterocyclic ring, leading to N-substituted-1,3,4-oxadiazol-2-thione derivatives rather than S-alkylated thioethers. beilstein-journals.org This alternative reactivity pathway provides another avenue for scaffold diversification.

Schiff Base Formation: The mercapto-oxadiazole core can be elaborated into more complex systems by building off other functional groups. For instance, a 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide intermediate, synthesized from the corresponding mercapto-oxadiazole, can be reacted with various aromatic aldehydes to form Schiff base derivatives. uobaghdad.edu.iq These Schiff bases can then be cyclized to create further heterocyclic systems like quinazolinones. uobaghdad.edu.iq

Thiazolidinone Conjugation: Advanced scaffolds can also be developed by linking the oxadiazole ring to other heterocyclic systems. A series of 2-amino-5-aryl-1,3,4-oxadiazoles were first reacted with chloroacetyl chloride to form 2-chloro-N-(5-aryl- nih.govbeilstein-journals.orgCurrent time information in Bangalore, IN.oxadiazol-2-yl)-acetamides. pensoft.net These intermediates then underwent N-alkylation with thiazolidinedione and its derivatives to yield complex conjugates containing both oxadiazole and thiazolidinone rings. pensoft.net

Computational and Theoretical Investigations of 1,3,4 Oxadiazol 2 Yl Methanol and Derivatives

Quantum Chemical Calculations for (1,3,4-Oxadiazol-2-yl)methanol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of the this compound scaffold. mdpi.comnih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. mdpi.comnih.govresearchgate.net Studies on 1,3,4-oxadiazole (B1194373) derivatives often employ DFT to calculate key parameters that govern their chemical behavior. mdpi.comresearchgate.net The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to these investigations. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller HOMO-LUMO gap suggests higher reactivity. tandfonline.com

For instance, in a study of novel 5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues, DFT calculations were used to analyze the HOMO-LUMO energy gap. tandfonline.com The compound with the smallest gap (0.114 eV) was predicted to be the most reactive. tandfonline.com Molecular Electrostatic Potential (MEP) surfaces are also computed to identify the electrophilic and nucleophilic sites within a molecule. rsc.org For 1,3,4-oxadiazole derivatives, MEP calculations have shown that the nitrogen atoms of the oxadiazole ring typically represent the most nucleophilic regions (MEP minimum), making them likely sites for intermolecular interactions. rsc.org

Table 1: Representative DFT-Calculated Parameters for 1,3,4-Oxadiazole Derivatives

| Derivative Studied | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Softness (S) (eV) | Source |

|---|---|---|---|---|---|---|

| 5-(4-Nitrophenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine | - | - | 0.114 | 0.057 | 8.754 | tandfonline.com |

| 1,3,4-Oxadiazole-substituted thieno[2,3-d]pyrimidines | Varied | Varied | Varied | Varied | Varied | researchgate.net |

Note: Specific HOMO/LUMO values are often reported in the context of the specific basis set and functional used in the calculation (e.g., B3LYP/6-311G(d,p)). The table provides a summary of reported findings.

Conformational analysis and geometry optimization are performed to determine the most stable three-dimensional arrangement of atoms in a molecule. nih.govbrieflands.com For derivatives of this compound, these calculations are essential to understand how the molecule orients itself, which is critical for its interaction with biological receptors. brieflands.comglobalresearchonline.net

In studies involving flexible 1,3,4-oxadiazole derivatives, DFT methods have been used to identify different stable conformers. mdpi.com For example, research on certain derivatives found two main conformations: a compact, "sandwich-like" structure and a more "extended" one. mdpi.com The energy difference between these conformers, often calculated to be around 8–10 kcal/mol, can influence which shape is more prevalent and thus more likely to be biologically active. mdpi.com The optimized geometry provides data on bond lengths, bond angles, and dihedral angles, confirming the planarity of the oxadiazole ring, which facilitates π-stacking interactions with biological targets. Superimposition of the lowest energy conformers of these derivatives onto known active drugs can reveal whether they match the required pharmacophore for a specific biological target. nih.govbrieflands.comnih.gov

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Molecular Modeling and Docking Studies of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. wjarr.comnih.gov It is widely used to understand the potential mechanism of action for 1,3,4-oxadiazole derivatives. nih.govnih.gov

Docking studies provide detailed profiles of the interactions between a ligand and the amino acid residues in the active site of a target protein. nih.govnih.gov For 1,3,4-oxadiazole derivatives, these interactions commonly include:

Hydrogen Bonds: The nitrogen atoms of the 1,3,4-oxadiazole ring often act as hydrogen bond acceptors. researchgate.netnih.gov For example, docking studies into the epidermal growth factor receptor (EGFR) have shown that nitrogen atoms of the oxadiazole ring form hydrogen bonds with key residues like Met769. nih.gov

Hydrophobic Interactions: The aromatic rings present in many derivatives engage in hydrophobic and π-π stacking interactions with nonpolar residues in the receptor's binding pocket. mdpi.comchemmethod.com

In a study targeting the GABA-A receptor, derivatives showed interactions with amino acids such as Glu52, Ser51, and Val53. wjarr.com Similarly, when docked against cruzain, a key enzyme in Trypanosoma cruzi, derivatives formed important interactions with residues like Gly66, Trp26, and Leu67. nih.gov

A primary output of molecular docking is the binding affinity or docking score, which estimates the strength of the ligand-receptor interaction. wjarr.comchemmethod.com This score, typically expressed in kcal/mol, helps in ranking potential drug candidates, with lower (more negative) values indicating stronger binding. mdpi.com

Studies on 1,3,4-oxadiazole derivatives have reported a wide range of binding affinities depending on the specific derivative and the target protein. For instance, derivatives designed as inhibitors of VEGFR2 showed binding energies ranging from -45.01 to -48.89 kJ/mol. mdpi.com Another study on derivatives targeting EGFR reported docking scores between -6.6 and -8.0 kcal/mol. chemmethod.com In research targeting the GABA-A receptor, some derivatives achieved Moldock scores between -66.344 and -102.653, indicating very good binding potential. wjarr.com These scores are often compared to a standard drug to assess the relative potential of the new compounds. wjarr.comchemmethod.com

Table 2: Examples of Binding Affinities for 1,3,4-Oxadiazole Derivatives Against Various Targets

| Derivative Class | Target Protein | Binding Affinity / Docking Score | Key Interacting Residues | Source |

|---|---|---|---|---|

| 1,3,4-Oxadiazole Amides | VEGFR2 | -46.32 to -48.89 kJ/mol | His1024, Ile1044, Cys1045 | mdpi.com |

| 2,5-Disubstituted 1,3,4-Oxadiazoles | EGFR | -7.89 kcal/mol | Gln767, Met769, Thr766 | nih.gov |

| 1,3,4-Oxadiazole derivatives | GABA-A Receptor | -66.344 to -102.653 (Moldock Score) | Glu52, Ser51, Val53 | wjarr.com |

| 4-acetyl-1,3,4-oxadiazole derivatives | Cruzain (T. cruzi) | - | Gly66, Trp26, Leu67, Ala138 | nih.gov |

Ligand-Receptor Interaction Profiling

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment. dergipark.org.trdovepress.com MD simulations are performed for promising candidates identified through docking to validate their binding mode and stability. mdpi.comdergipark.org.tr

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.govdergipark.org.tr

RMSD: This metric tracks the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the ligand remains securely bound in the active site and the complex is stable. nih.govdergipark.org.tr For example, MD simulations of a 1,3,4-oxadiazole derivative in complex with VEGFR2 showed stable RMSD, confirming the stability of the docked pose. mdpi.com

RMSF: This measures the fluctuation of individual amino acid residues. Low fluctuation in the active site residues indicates that they are stably interacting with the ligand. nih.govdergipark.org.tr

In a study of 1,3,4-oxadiazole derivatives targeting EGFR, a 100-nanosecond MD simulation confirmed the structural stability of the ligand-EGFR complex. dergipark.org.tr Similarly, simulations of derivatives targeting cruzain showed moderate stability over a 115 ns run, with RMSD values around 6.5 Å, validating the docking results. nih.gov These simulations provide crucial evidence for the durability of the interactions predicted by docking, reinforcing the potential of these compounds as effective inhibitors. mdpi.comnih.govdergipark.org.tr

Analysis of Dynamic Behavior and Complex Stability

Recent studies have employed MD simulations to investigate the stability of complexes formed between 1,3,4-oxadiazole derivatives and various proteins. For instance, in a study targeting the Janus kinase 2 (JAK2) protein, a key player in myelofibrosis, MD simulations were performed on docked complexes of three 2-methoxybenzyl 5-(chlorophenyl)-1,3,4-oxadiazole-2-carboxylate derivatives (C1, C2, and C3). tandfonline.comtandfonline.com The stability of these complexes was assessed by calculating the binding free energies using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method. The results, summarized in the table below, indicated that the complex with compound C2 (2-methoxybenzyl 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate) exhibited the highest binding free energy, suggesting greater stability compared to the other analogs. tandfonline.com This finding was consistent with the initial molecular docking results. tandfonline.comtandfonline.com

| Compound | Binding Free Energy (kcal/mol) |

| C1 (2-methoxybenzyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate) | -53.7 |

| C2 (2-methoxybenzyl 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate) | -54.8 |

| C3 (methoxybenzyl 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate) | -36.6 |

Binding free energies of 1,3,4-oxadiazole derivatives with JAK2 protein, as determined by MM-GBSA calculations. tandfonline.com

In another investigation focusing on epidermal growth factor receptor (EGFR) as a target for non-small cell lung cancer, MD simulations were conducted on 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) derivatives. dergipark.org.tr The simulations, running for a 100-nanosecond trajectory, confirmed the structural stability of the ligand-EGFR complexes. dergipark.org.tr Analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) provided evidence for the stable binding of the ligands within the receptor's active site. dergipark.org.tr Specifically, the A1-EGFR complex demonstrated notable stability throughout the simulation. dergipark.org.tr

Similarly, MD simulations were used to validate the stability of 1,3,4-oxadiazole derivatives complexed with cyclooxygenase-2 (COX-2). One study reported that a particular triazole derivative, compound 11c, achieved good stability within the COX-2 binding site for a significant portion of the 50 ns simulation time. nih.gov Furthermore, simulations of edaravone-1,3,4-oxadiazole derivatives complexed with EGFR for 100 ns provided insights into the structural stability and conformational adaptability of the complexes. rsc.org

The stability of 1,3,4-oxadiazole derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) has also been explored. nih.gov MD simulations confirmed the stability of the protein-ligand complexes, with the hit compound 7j forming a particularly potent and stable complex with VEGFR2. nih.gov The root mean square deviation and root mean square fluctuations were analyzed to determine the stability of the docked complexes of various 1,3,4-oxadiazole derivatives with COX-2, where little fluctuation was observed for the most stable complex. mdpi.com

These computational studies collectively highlight the utility of MD simulations in assessing the dynamic behavior and stability of complexes involving this compound derivatives, providing a theoretical basis for their potential as therapeutic agents. The stability of the 1,3,4-oxadiazole ring itself has also been a subject of theoretical investigation, with studies indicating that the 1,3,4-isomer is more stable than its 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole counterparts. scirp.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural and Physicochemical Correlations

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing a mathematical correlation between the chemical structure of this compound derivatives and their biological activities. These models help in predicting the activity of new compounds and in understanding the structural features that are crucial for their therapeutic effects.

Various QSAR methodologies have been applied to different series of 1,3,4-oxadiazole derivatives. For instance, a 3D-QSAR study using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) was conducted on a series of 41 1,3,4-oxadiazole derivatives with antimycobacterial activity. brieflands.com This approach generated 52 models, with the selected model demonstrating good internal and external predictability. brieflands.com The model revealed that the presence of a sulfur atom is essential for activity, while bulky substituents tend to decrease it. brieflands.com It also highlighted the contribution of halogens and other electronegative groups to the antimycobacterial activity. brieflands.com

Another 3D-QSAR study focused on 21 molecules of 1,3,4-oxadiazoles, again using kNN-MFA. nih.govresearchgate.net The selected model, with a training set of 17 molecules and a test set of 4, showed good validation and cross-validation values. nih.govresearchgate.net

In a study of 1,3,4-oxadiazole-based Schiff's bases, QSAR analysis suggested that polarity, lipophilicity, and thermodynamic stability were the primary parameters influencing their anti-fungal activity. iajpr.com For antibacterial activity, QSAR analysis of 24 derivatives using multiple linear regression generated four predictive models with good statistical parameters. nih.gov

A docking-based 3D-QSAR study was performed on a series of 31 1,3,4-oxadiazol-2-one derivatives as fatty acid amide hydrolase (FAAH) inhibitors. mdpi.com Both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were constructed and showed good statistical significance. mdpi.com The CoMFA model indicated that both steric and electrostatic fields were important for activity, while the CoMSIA model highlighted the contributions of electrostatic, steric, hydrogen bond donor, and hydrogen bond acceptor properties. mdpi.com

The table below summarizes the statistical parameters of the CoMFA and CoMSIA models for FAAH inhibitors.

| Model | q² (Cross-validated R²) | R² (Non-cross-validated R²) | Field Contributions |

| CoMFA | 0.61 | 0.98 | Steric: 54.1%, Electrostatic: 45.9% |

| CoMSIA | 0.64 | 0.93 | Electrostatic: 34.6%, Steric: 23.9%, H-bond Donor: 23.4%, H-bond Acceptor: 18.0% |

Statistical parameters and field contributions for 3D-QSAR models of 1,3,4-oxadiazol-2-one FAAH inhibitors. mdpi.com

Furthermore, a 2D-QSAR study was conducted on a series of (E)-N-(2-(5-((substitutedidene)amino)-1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline derivatives with antimicrobial, antitubercular, and antimalarial activities. QSAR studies have also been used to correlate the physicochemical and structural properties of 1,3,4-oxadiazole derivatives with their antibacterial activity, leading to the generation of predictive models. researchgate.net Additionally, QSAR analysis has been employed to understand the antioxidant activity of newly designed oxadiazole derivatives, where properties like polar surface area were found to be important for potential oral activity and brain penetration. researchgate.net

These QSAR studies provide valuable frameworks for the rational design and optimization of this compound derivatives with improved biological activities.

Applications of the 1,3,4 Oxadiazol 2 Yl Methanol Scaffold in Advanced Chemical Research

Scaffold Design in Medicinal Chemistry Research

The 1,3,4-oxadiazole (B1194373) ring is a prominent heterocyclic structure in medicinal chemistry, frequently employed to enhance the pharmacological profiles of drug candidates. longdom.orgrroij.comnih.govijmspr.in The inclusion of a methanol (B129727) group at the 2-position of this ring provides an additional point for interaction and modification, further expanding its utility.

Bioisosteric Replacements and their Mechanistic Implications

The 1,3,4-oxadiazole nucleus is often utilized as a bioisostere for amide and ester groups. acs.orgacs.org This substitution can lead to improved metabolic stability and pharmacokinetic properties. acs.org The electron-withdrawing nature of the 1,3,4-oxadiazole ring influences the electronic properties of the entire molecule, which can be crucial for its biological activity. nih.gov

For instance, the replacement of a carboxylic acid moiety with a 1,3,4-oxadiazole ring in derivatives of nalidixic acid has been explored to generate new antibacterial agents. mdpi.com In a comparative study of 1,2,4- and 1,3,4-oxadiazole isomers, the 1,3,4-oxadiazole derivatives consistently demonstrated lower lipophilicity. acs.org This property can be advantageous for improving the solubility and absorption of a drug candidate. Furthermore, the 1,3,4-oxadiazole ring has been shown to reduce metabolic degradation by human liver microsomes. rsc.org

The stability of the 1,3,4-oxadiazole ring and its capacity for π-π stacking and hydrogen bonding are key to its interaction with biological targets. nih.govscielo.br For example, in the design of inhibitors for mycobacterial enzymes, the oxadiazole core has been shown to interact with key amino acid residues like phenylalanine and tyrosine through π-π stacking. scielo.br

Development of Complex Molecular Architectures for Pharmacological Investigation

The (1,3,4-Oxadiazol-2-yl)methanol scaffold serves as a fundamental building block for the synthesis of more intricate molecules with potential therapeutic applications. The versatility of the 1,3,4-oxadiazole ring allows for its incorporation into a wide array of molecular frameworks, leading to compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. longdom.orgrroij.comnih.gov

Researchers have synthesized various series of 2,5-disubstituted 1,3,4-oxadiazole derivatives and evaluated their biological activities. longdom.orgrroij.comnih.gov These studies have demonstrated that the nature of the substituents at the 2- and 5-positions of the oxadiazole ring significantly influences the pharmacological profile of the resulting compounds. The methanol group at the 2-position can be a key site for further chemical modifications to optimize biological activity.

| Investigated Activity | Example Derivative Class | Key Findings | Reference(s) |

| Anticancer | 1,2,3-triazole-incorporated thymol-1,3,4-oxadiazole | Exhibited significant antiproliferative activity against various cancer cell lines. | nih.gov |

| Anti-inflammatory | 2,5-disubstituted 1,3,4-oxadiazoles | Some compounds showed anti-inflammatory activity comparable to or higher than standard drugs like ibuprofen. | rroij.com |

| Analgesic | 2,5-disubstituted 1,3,4-oxadiazoles | Certain derivatives displayed significant analgesic properties. | rroij.com |

| Antimicrobial | 2,5-disubstituted 1,3,4-oxadiazole | Showed activity against both Gram-positive and Gram-negative bacteria. | nih.gov |

| Anticonvulsant | 1,3,4-oxadiazole derivatives of phthalimide | All tested compounds were active in the maximal electroshock (MES) screen with low neurotoxicity. | longdom.org |

| Antitubercular | 2-(4-nitro-pyrrol-2-yl)-5-aryl-1,3,4-oxadiazole | One compound exhibited high antitubercular activity, close to the standard drug Isoniazid. | longdom.org |

Role as a Core Structure in Investigational Compounds (e.g., Navocaftor as a chemical entity)

The this compound scaffold is a key component of the investigational drug Navocaftor (also known as ABBV-3067). drugbank.comapexbt.comambeed.com Navocaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) modulator. apexbt.com

Navocaftor's chemical structure features a pyridine (B92270) ring linked to a 1,3,4-oxadiazole core, which is substituted with a methanol group. This compound belongs to the oxadiazole-sulfonamide class. The development of Navocaftor arose from a collaboration between Galapagos NV and the Cystic Fibrosis Foundation Therapeutics, which was later expanded to include AbbVie. Although a Phase 2 trial for a triple combination therapy including Navocaftor was terminated in 2023 due to strategic changes, the compound has since been in-licensed by Sionna Therapeutics for further development in 2024.

Contributions to Materials Science and Optoelectronics

The electron-deficient nature of the 1,3,4-oxadiazole ring makes it a valuable component in the design of materials for electronic and optical applications. mdpi.com

Electron-Transporting (ET) Materials and Hole-Blocking (HB) Layers

Derivatives of 1,3,4-oxadiazole are widely recognized for their use as electron-transporting (ET) materials and hole-blocking (HB) layers in organic light-emitting diodes (OLEDs). mdpi.comsysrevpharm.org Their high electron affinity, good thermal stability, and excellent chemical stability contribute to their effectiveness in these applications. mdpi.comresearchgate.net The incorporation of 1,3,4-oxadiazole-based materials into OLEDs can lead to reduced driving voltages and improved device efficiency. mdpi.comacs.org

Various oxadiazole derivatives, such as PBD (2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole) and OXD-7 (1,3-bis[(4-tert-butylphenyl)-1,3,4-oxidiazolyl]phenylene), have been successfully employed as electron transporters in OLEDs. aip.orgoptica.orgrsc.org Star-shaped oxadiazole compounds have also been investigated and have shown good electron mobility. d-nb.info The use of these materials helps to confine excitons within the emissive layer, leading to higher efficiency and reduced roll-off at high current densities. acs.org

| Application | Compound/Derivative Class | Key Properties/Performance | Reference(s) |

| Electron-Transporting Material | m-terphenyl oxadiazole derivatives | High electron mobilities, excellent external quantum efficiencies (>26%) in OLEDs. | acs.org |

| Electron-Transporting Material | 1,3-bis[(4-tert-butylphenyl)-1,3,4-oxidiazolyl]phenylene (OXD-7) | Higher efficiencies in blue polymer electrophosphorescent devices compared to PBD. | aip.org |

| Electron-Transporting Material | Phosphonate functionalized oxadiazole derivative (P-OXD) | Alcohol-soluble, enabling solution-processed fabrication of double-layer blue electrophosphorescent devices with high luminous efficiency. | optica.org |

| Hole-Blocking Layer | 1,3,4-oxadiazole-pyridine hybrids | Bilayer LEDs with these materials showed considerably higher efficiency than single-layer devices. | rsc.org |

| Electron-Transporting Layer | Starburst oxadiazole | Good electron-transport capability, used in heterolayer LEDs with PPV. | d-nb.info |

Luminescent and Optical Applications of this compound Analogues

Analogues of this compound exhibit interesting luminescent and optical properties, making them suitable for various applications. longdom.org The 1,3,4-oxadiazole ring itself contributes to strong fluorescence and high photoluminescence quantum yields. mdpi.comresearchgate.net

Studies on 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown that their optical properties, such as absorption and fluorescence emission, can be tuned by altering the substituents on the oxadiazole ring. nih.gov Increasing the conjugation length of the substituents can lead to a red shift in the absorption and emission spectra. nih.gov

Derivatives of 1,3,4-oxadiazole have been investigated as emitters in OLEDs, with some compounds exhibiting strong blue-green fluorescence. acs.org Furthermore, these compounds have found applications as cell staining agents in bioimaging due to their cell permeability and low toxicity. nih.gov The combination of the 1,3,4-oxadiazole core with other chromophoric units, such as pyrene, has led to the development of multifunctional materials for OLEDs that can act as both emitters and electron transporters. acs.org

Role in Agrochemical and Industrial Research (e.g., herbicides, corrosion inhibitors)

The versatility of the 1,3,4-oxadiazole scaffold extends to agrochemical and industrial applications, where derivatives have been developed as effective herbicides and corrosion inhibitors.

Herbicidal Activity

Compounds based on the 1,3,4-oxadiazole structure are utilized as plant protection agents due to their herbicidal, fungicidal, and insecticidal activities. mdpi.comresearchgate.net Several commercial herbicides feature this heterocyclic ring. For example, Oxadiazon is a selective, pre-emergent herbicide used for controlling broadleaf and grassy weeds in various crops. ijpsjournal.comherts.ac.uk Another example is Oxadiargyl, which is also a broad-spectrum herbicide. ijpsjournal.com

Research into new 1,3,4-oxadiazole derivatives continues to yield promising candidates for weed management. Studies have shown that certain 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles exhibit potent herbicidal activities against weeds like Amaranthus retroflexus and Digitaria sanguinalis, with some showing good crop selectivity for maize. nih.gov The mechanism of action for these new compounds is being investigated, with transketolase (TK) identified as a potential target. nih.gov

Table 2: Efficacy of Selected 1,3,4-Oxadiazole-Based Agrochemicals

| Compound Type | Target | Efficacy | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole Derivatives (e.g., A14) | Tobacco Mosaic Virus (TMV) | EC50 = 137.7 mg L-1 (Protective) | nih.govacs.org |

| 1,3,4-Oxadiazole Derivatives (e.g., 5k) | Exserohilum turcicum (Maize Pathogen) | EC50 = 32.25 µg/mL | frontiersin.org |

| 2-Thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles (e.g., 4l, 4m) | Amaranthus retroflexus, Digitaria sanguinalis | >90% inhibition at 100-200 mg/L | nih.gov |

Corrosion Inhibition

In industrial research, 1,3,4-oxadiazole derivatives have proven to be effective corrosion inhibitors, particularly for protecting mild steel in acidic environments. researchgate.netnih.govnih.govacs.org These organic compounds function by adsorbing onto the metal surface, forming a protective film that blocks the active sites for corrosion. acs.orgjocpr.com The presence of heteroatoms (nitrogen and oxygen) and π-electrons in the aromatic oxadiazole ring facilitates strong adsorption onto the metal surface. researchgate.net

Studies have demonstrated that the inhibition efficiency increases with the concentration of the oxadiazole derivative. researchgate.netacs.org Electrochemical analyses, such as potentiodynamic polarization, indicate that these compounds typically act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.govacs.org The effectiveness of these inhibitors is often evaluated by their inhibition efficiency (IE%), with many derivatives showing excellent performance.

Table 3: Corrosion Inhibition Efficiency of 1,3,4-Oxadiazole Derivatives on Mild Steel in HCl

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (IE%) | Reference |

|---|---|---|---|

| 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole (POX) | 500 | 97.83% | nih.gov |

| 2-(4-methoxyphenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (4-PMOX) | 500 | 98.0% | nih.gov |

| 2-(6-methyl-pyridin-2-yl)-5-(4-methoxy-phenyl)-1,3,4-oxadiazole (6-MMOPP) | Not specified | Highest among tested | acs.org |

Advanced Spectroscopic and Analytical Characterization Methodologies for 1,3,4 Oxadiazol 2 Yl Methanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of 1,3,4-oxadiazole (B1194373) derivatives, offering deep insights into the molecular framework.

Proton (¹H) NMR for Molecular Environment Elucidation

¹H NMR spectroscopy is instrumental in identifying the chemical environment of protons within a molecule. For derivatives of (1,3,4-Oxadiazol-2-yl)methanol, the chemical shifts of the methylene (B1212753) (-CH₂-) protons and any aromatic or aliphatic protons provide key structural information.

In one study, the ¹H NMR spectrum of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine revealed a characteristic singlet for the methylene group at approximately 4.10 ppm. d-nb.info The aromatic protons of the 4-bromophenyl ring appeared as two doublets at 7.22 and 7.50 ppm. d-nb.info Similarly, for a series of 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles, the methylene protons adjacent to the oxadiazole ring typically resonate as a triplet in the range of 2.85-2.97 ppm. mdpi.com In another example, the methylene protons of 2-(5-(((6-chloropyridin-3-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,5,5,8a-tetramethyldecahydronaphthalen-2-ol appeared as a singlet at 4.50 ppm. frontiersin.org

The following table summarizes representative ¹H NMR data for various 1,3,4-oxadiazole derivatives:

| Compound Name | Functional Group | Chemical Shift (δ ppm) | Reference |

| 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine | -CH₂- | 4.097 | d-nb.info |

| 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine | Aromatic -CH | 7.215, 7.497 | d-nb.info |

| 2-Hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | -CH₂- (adjacent to ring) | 2.97 | mdpi.com |

| 2-Pentadecyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | -CH₂- (adjacent to ring) | 2.96 | mdpi.com |

| 2-(5-(((6-chloropyridin-3-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,5,5,8a-tetramethyldecahydronaphthalen-2-ol | -CH₂-S- | 4.50 | frontiersin.org |

| (1R,2R,8aS)-1-((5-((2,6-difluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,5,5,8a-tetramethyldecahydronaphthalen-2-ol | -CH₂- (adjacent to ring) | 2.40-2.49 | frontiersin.org |

Carbon (¹³C) NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of the molecule. The carbons of the 1,3,4-oxadiazole ring are particularly diagnostic, typically appearing in the downfield region of the spectrum.

For instance, in a series of 2-amino-1,3,4-oxadiazole derivatives, the two carbons of the oxadiazole ring were observed at approximately 169.0 ppm and 157.3 ppm. d-nb.info In another study of 1-(4-Methoxy-phenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one derivatives, the oxadiazole carbons resonated in the range of 161-166 ppm. psu.edunih.gov The chemical shifts of these carbons can be influenced by the nature of the substituents on the ring. researchgate.net For example, in 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles, the C2 and C5 carbons of the oxadiazole ring appear at distinct chemical shifts, such as 168.2 and 163.0 ppm for the 2-pentadecyl derivative. mdpi.com

A summary of ¹³C NMR data for the oxadiazole ring carbons in different derivatives is presented below:

| Compound Series | Oxadiazole Carbon 1 (δ ppm) | Oxadiazole Carbon 2 (δ ppm) | Reference |

| 2-Amino-1,3,4-oxadiazole derivatives | 169.0 | 157.3 | d-nb.info |

| 1-(4-Methoxy-phenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one derivatives | ~161-166 | ~161-166 | psu.edunih.gov |

| 2-Hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | 167.9 | 162.5 | mdpi.com |

| 2-Pentadecyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | 168.2 | 163.0 | mdpi.com |

| Cholyl 1,3,4-oxadiazole hybrids | ~162.0 | ~169.0 | beilstein-journals.org |

| Novel 1,3,4-Oxadiazole Derivatives | 166.41 | 164.51 | nanobioletters.com |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and establishing the connectivity within complex molecules.

COSY experiments establish correlations between protons that are coupled to each other, typically on adjacent carbons. This helps in tracing out spin systems within the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. tandfonline.comarabjchem.org For example, in a study of a cholyl 1,3,4-oxadiazole derivative, an HSQC experiment revealed a correlation between the CH₂S proton at 3.99 ppm and the carbon at 21.7 ppm. beilstein-journals.org

HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. tandfonline.comnih.gov This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. psu.edu For instance, HMBC data for an isoxazole-substituted 1,3,4-oxadiazole confirmed the connectivity between specific protons and carbons, such as the correlation of the H-7 proton with the C-1 and C-8 carbons. d-nb.info

The application of these 2D NMR techniques is essential for the complete and accurate structural elucidation of novel this compound derivatives. researchgate.netresearchgate.netscispace.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized compound. For example, in the synthesis of cholyl 1,3,4-oxadiazole hybrid compounds, HRMS was used to confirm the calculated molecular formulas of the products. beilstein-journals.org Similarly, the structures of novel 1,3,4-oxadiazole thioether derivatives and 2-alkyl-1,3,4-oxadiazoles were confirmed using HRMS, where the found mass-to-charge ratio (m/z) closely matched the calculated value for the proposed structure. mdpi.comd-nb.infomdpi.com

The following table shows examples of HRMS data for 1,3,4-oxadiazole derivatives:

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| (1R,2R,8aS)-1-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-2,5,5,8a-tetramethyldecahydronaphthalen-2-ol | C₂₄H₃₅N₂O₂S | 415.24138 | 415.24130 | frontiersin.org |

| 3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole | C₁₇H₁₁ClFN₄O₂S | 389.02637 | 389.02698 | d-nb.info |

| 4-(5-Hexyl-1,3,4-oxadiazol-2-yl)aniline | C₁₄H₁₉N₃O | 246.1606 | 246.1623 | mdpi.com |

| 4-(5-Pentadecyl-1,3,4-oxadiazol-2-yl)aniline | C₂₃H₃₇N₃O | 372.3015 | 372.3009 | mdpi.com |

| Pyridine-based 1,3,4-oxadiazole derivatives | Varies | Confirmed | Confirmed | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented, and the resulting product ions are analyzed. This technique provides detailed information about the fragmentation pathways of a molecule, which can be used to elucidate its structure. The fragmentation of the 1,3,4-oxadiazole ring itself can be a diagnostic tool. nih.govresearchgate.net Studies on various 1,2,4-oxadiazole (B8745197) derivatives have shown that substitution patterns significantly influence the fragmentation modes. researchgate.net For 2,5-diaryl-1,3,4-oxadiazoles, a characteristic fragmentation involves the elimination of an isocyanic acid molecule from the oxadiazole ring. researchgate.net The use of deuterated analogues can help in identifying and confirming specific fragmentation pathways. scielo.brresearchgate.net For instance, the conversion of the drug Raltegravir, which contains a 1,3,4-oxadiazole ring, to its hydrolysis product was detected using various mass spectrometry analyses. nih.gov

The fragmentation patterns observed in MS/MS experiments are crucial for distinguishing between isomers and confirming the connectivity of different structural motifs within the molecule. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For derivatives of this compound, IR spectroscopy confirms the presence of the characteristic 1,3,4-oxadiazole ring and other functional moieties introduced during synthesis. The spectra reveal key vibrational frequencies that correspond to specific bonds within the molecule.

The 1,3,4-oxadiazole ring itself has several characteristic absorption bands. The C=N stretching vibration is typically observed in the region of 1625–1595 cm⁻¹. nanobioletters.comnih.govptfarm.plsysrevpharm.org The C-O-C stretching vibrations of the oxadiazole ring are usually found in the range of 1284–1039 cm⁻¹. ptfarm.plsysrevpharm.org The presence of an aromatic C-H bond is indicated by stretching vibrations around 3000 cm⁻¹. nih.gov

In addition to the core ring system, the hydroxyl (-OH) group of the methanol (B129727) substituent and other functional groups on various derivatives can be identified. For instance, a broad O-H stretching band would be expected around 3400 cm⁻¹ for the parent compound. sapub.org Other common functional groups and their typical IR absorption ranges in 1,3,4-oxadiazole derivatives are detailed in the table below.

Table 1: Characteristic IR Absorption Bands for Functional Groups in 1,3,4-Oxadiazole Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | References |

| C=N (Oxadiazole ring) | Stretching | 1625 - 1595 | nanobioletters.comnih.govptfarm.plsysrevpharm.org |

| C-O-C (Oxadiazole ring) | Stretching | 1284 - 1039 | ptfarm.plsysrevpharm.org |

| Aromatic C-H | Stretching | ~3003 | nih.gov |

| Aliphatic C-H | Stretching | ~2818 | nih.gov |

| C=O (carbonyl) | Stretching | ~1685 | nih.govsysrevpharm.org |

| N-H (amine/amide) | Stretching | 3400 - 3200 | d-nb.info |

| O-H (hydroxyl/phenol) | Stretching (Broad) | ~3452 | sapub.org |

| C-Cl | Stretching | ~751 | ptfarm.pl |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, particularly the π-electron systems. For this compound derivatives, this technique is instrumental in assessing the extent of conjugation. The absorption maximum (λmax) is influenced by the electronic nature of the substituents on the oxadiazole ring and any attached aromatic systems. journalspub.comresearchgate.net

The electronic transitions observed in these compounds are typically π → π* transitions. researchgate.net The presence of the electron-withdrawing 1,3,4-oxadiazole unit can cause a significant bathochromic (red) shift in the UV absorption maximum when conjugated with other chromophores. scientific.net For example, the λmax for various 2,5-disubstituted 1,3,4-oxadiazole derivatives has been reported in the range of 298-317 nm. scientific.net The specific λmax values can vary depending on the solvent and the substituents present. researchgate.net

Table 2: UV-Vis Absorption Maxima (λmax) for Selected 1,3,4-Oxadiazole Derivatives